molecular formula C24H36ClNO B15171582 C24H36ClNO

C24H36ClNO

Cat. No.: B15171582
M. Wt: 390.0 g/mol
InChI Key: WXWLHBNPAXAQKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an ethanol group attached to a dihexylamino group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol typically involves the reaction of 7-chloro-1-naphthaldehyde with dihexylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as to yield alcohols or amines.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes , leading to modulation of signal transduction pathways . This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Chloro-1-naphthyl)-2-(diethylamino)ethanol
  • 1-(7-Chloro-1-naphthyl)-2-(dipropylamino)ethanol
  • 1-(7-Chloro-1-naphthyl)-2-(dibutylamino)ethanol

Uniqueness

1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol is unique due to its specific substitution pattern and the presence of the dihexylamino group, which imparts distinct physicochemical properties. These properties make it particularly suitable for certain applications in organic synthesis and medicinal chemistry, where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H36ClNO

Molecular Weight

390.0 g/mol

IUPAC Name

1-[3-(2,4-dipentylphenoxy)propyl]pyridin-1-ium;chloride

InChI

InChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1

InChI Key

WXWLHBNPAXAQKB-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-]

Origin of Product

United States

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